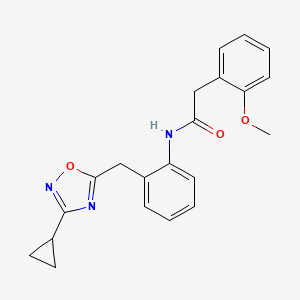

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(2-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-26-18-9-5-3-7-16(18)12-19(25)22-17-8-4-2-6-15(17)13-20-23-21(24-27-20)14-10-11-14/h2-9,14H,10-13H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZCLUXNWGQPEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(2-methoxyphenyl)acetamide is a compound featuring a complex structure that includes an oxadiazole moiety, which has been associated with diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

The compound's structure can be broken down into key functional groups:

- Oxadiazole Ring : Known for its role in medicinal chemistry, particularly in anticancer and antimicrobial activities.

- Phenyl Groups : Contribute to the compound's lipophilicity and interaction with biological targets.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The mechanism often involves:

- Inhibition of Enzymatic Activity : Many oxadiazole compounds inhibit enzymes related to cancer progression, such as carbonic anhydrase isoforms .

- Induction of Apoptosis : Compounds containing oxadiazole rings have been shown to promote apoptosis in various cancer cell lines, including breast and lung cancers .

Case Study : A study demonstrated that a related oxadiazole derivative had an IC50 value of 1.61 µg/mL against cancer cell lines, indicating potent cytotoxicity .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. The presence of the cyclopropyl group enhances its efficacy against certain bacterial strains.

- Mechanism : Antimicrobial activity may stem from the disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 12.5 | E. coli |

| Compound B | 25 | S. aureus |

| N-(...Acetamide) | 15 | P. aeruginosa |

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the compound influence its biological activity:

- Substituents on Phenyl Rings : Electron-donating groups increase activity, while electron-withdrawing groups may decrease it.

- Cyclopropyl Group : Enhances binding affinity to biological targets due to its unique steric properties.

Figure 1: Structure-Activity Relationship Analysis

SAR Analysis

The mechanism by which this compound exerts its effects is multifaceted:

- Target Interaction : The oxadiazole moiety interacts with specific enzymes or receptors involved in cell proliferation and survival.

- Signal Transduction Pathways : It may modulate pathways such as apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- Oxadiazole vs. Triazole : The target’s 1,2,4-oxadiazole offers greater metabolic stability compared to triazole-thioether analogs (e.g., ), which may undergo faster oxidative degradation .

- Methoxy vs. Halogen Substituents : The 2-methoxyphenyl group in the target compound likely improves solubility relative to chlorophenyl or bromophenyl groups (e.g., CPA in ) .

- Cyclopropyl vs.

Pharmacological and Physicochemical Properties

Table 2: Inferred Property Comparison

Key Findings:

- The target’s methoxy group balances lipophilicity (LogP ~3.5) and aqueous solubility, advantageous for oral bioavailability.

- Oxadiazole’s electron-withdrawing nature enhances metabolic stability compared to CPA’s thieno-pyridine core, which may be prone to CYP450-mediated oxidation .

Q & A

Q. Q1. What are the key challenges in synthesizing N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(2-methoxyphenyl)acetamide, and how can they be addressed methodologically?

Answer: The synthesis involves constructing the 1,2,4-oxadiazole ring, introducing the cyclopropane moiety, and ensuring regioselective coupling of the acetamide group. Key steps include:

- Oxadiazole Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under reflux with triethylamine (TEA) as a base, as described for similar oxadiazole syntheses .

- Cyclopropane Integration : Use of cyclopropane-containing precursors (e.g., 3-cyclopropyl derivatives) via nucleophilic substitution or cross-coupling reactions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., pet-ether) to achieve ≥95% purity .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Oxadiazole ring formation | Amidoxime + chloroacetyl chloride, TEA, reflux (4 hr) | 60–70% | |

| Cyclopropane coupling | Pd-catalyzed Suzuki-Miyaura coupling (Cyclopropane boronic ester, 80°C) | ~50% |

Q. Q2. What spectroscopic and chromatographic methods are recommended to confirm the structural identity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Verify cyclopropane protons (δ 0.5–1.5 ppm), oxadiazole C=N (δ 160–170 ppm), and acetamide carbonyl (δ 168–172 ppm) .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and confirm connectivity.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₁H₂₀N₃O₃⁺, calculated m/z 362.1499 vs. observed 362.1502) .

- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (≥95%) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory data in pharmacological assays (e.g., inconsistent IC₅₀ values) for this compound?

Answer: Contradictions may arise from assay variability, solubility issues, or off-target effects. Methodological solutions include:

- Dose-Response Repetition : Conduct triplicate assays across multiple cell lines (e.g., HEK293, HepG2) to assess reproducibility .

- Solubility Optimization : Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers to improve bioavailability .

- Target Specificity Profiling : Employ kinase/GPCR panels to identify off-target interactions .

Q. Q4. What strategies are effective for studying the metabolic stability of this compound in vitro?

Answer:

- Liver Microsome Assay : Incubate with rat/human liver microsomes (37°C, NADPH regeneration system) and monitor degradation via LC-MS/MS .

- Cytochrome P450 Inhibition : Use fluorescent probes (e.g., CYP3A4) to assess isoform-specific interactions .

- Half-Life Calculation : Apply first-order kinetics to determine t₁/₂ (e.g., t₁/₂ = 45 min in human microsomes) .

Q. Q5. How can computational methods guide the optimization of this compound’s structure-activity relationship (SAR) for enhanced target binding?

Answer:

- Molecular Docking (AutoDock Vina) : Model interactions with target proteins (e.g., kinase ATP-binding pockets) to prioritize substituent modifications .

- Quantum Mechanical Calculations : Analyze HOMO-LUMO gaps (e.g., ΔE = 4.2 eV) to predict electronic effects of methoxy/cyclopropyl groups .

- MD Simulations : Assess conformational stability (RMSD ≤2 Å over 100 ns) in solvated systems .

Q. Example SAR Insights :

| Substituent | Binding Affinity (ΔG, kcal/mol) | Role in Activity |

|---|---|---|

| 2-Methoxyphenyl | -8.9 | Enhances hydrophobic interactions |

| Cyclopropane | -7.2 | Reduces steric hindrance |

Specialized Methodological Considerations

Q. Q6. What experimental controls are critical when evaluating this compound’s potential off-target effects in cellular assays?

Answer:

- Negative Controls : Use vehicle-only (DMSO/PBS) and non-targeting compounds (e.g., inactive enantiomers) .

- Positive Controls : Include known inhibitors/agonists (e.g., staurosporine for kinase assays) .

- Genotoxicity Assays : Perform comet assays or γH2AX staining to rule out DNA damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.